Efloxate - 119-41-5

Efloxate

Catalog Number: EVT-267195
CAS Number: 119-41-5
Molecular Formula: C19H16O5
Molecular Weight: 324.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efloxate is an organic molecular entity.
Source and Classification

Efloxate is derived from the flavonoid class of compounds, which are well-known for their diverse biological activities. It is often used in the context of expanding coronary vasodilation and enhancing coronary blood flow . The compound is also referred to by its alternative name, Li Keding, particularly in certain pharmacological contexts .

Synthesis Analysis

The synthesis of Efloxate involves several steps that typically include the condensation of 7-hydroxyacetophenone with various aldehydes under basic conditions. A common method includes:

  1. Starting Materials: 7-hydroxyacetophenone and an aromatic aldehyde.
  2. Reaction Conditions: The reaction is conducted in ethanol with sodium hydroxide as a base at room temperature, followed by heating to approximately 35-40 °C.
  3. Procedure:
    • Mix 7-hydroxyacetophenone with sodium hydroxide and ethanol.
    • Add the aromatic aldehyde dropwise while stirring.
    • Maintain the reaction mixture at the specified temperature for several hours.
    • Adjust pH to neutral using hydrochloric acid and filter the precipitate.
    • Purify the crude product using column chromatography .

This method is noted for its moderate reaction conditions and high yield of the desired product.

Molecular Structure Analysis

The molecular structure of Efloxate can be described by its core flavone backbone, which consists of a chromen-4-one structure with various substituents that enhance its biological activity. Key features include:

  • Molecular Formula: C₁₅H₁₂O₃.
  • Molecular Weight: Approximately 244.25 g/mol.
  • Functional Groups: The presence of hydroxyl groups and carbonyl functionalities contributes to its reactivity and interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized Efloxate .

Chemical Reactions Analysis

Efloxate participates in various chemical reactions typical for flavonoid derivatives:

  1. Condensation Reactions: It can undergo further condensation reactions to form more complex structures or derivatives.
  2. Hydrolysis: Under acidic or basic conditions, Efloxate may hydrolyze to yield phenolic compounds.
  3. Redox Reactions: The presence of hydroxyl groups allows for oxidation or reduction reactions, which can modify its biological activity.

These reactions are essential for exploring potential modifications that may enhance therapeutic efficacy or reduce side effects .

Mechanism of Action

The mechanism of action of Efloxate primarily involves its role as a vasodilator. It acts on smooth muscle cells in blood vessels by:

  • Calcium Channel Blockade: Efloxate may inhibit calcium influx into vascular smooth muscle cells, leading to relaxation and dilation of blood vessels.
  • Nitric Oxide Pathway: It may enhance the production or action of nitric oxide, a key mediator in vasodilation.

These mechanisms contribute to increased coronary blood flow and improved oxygen delivery to cardiac tissues .

Physical and Chemical Properties Analysis

Efloxate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like ethanol but has limited solubility in water due to its hydrophobic flavonoid core.
  • Melting Point: The compound typically has a melting point range indicative of purity and crystalline structure.
  • Stability: Efloxate is stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating Efloxate in pharmaceutical preparations .

Applications

Efloxate has significant scientific applications, particularly in pharmacology:

  1. Cardiovascular Medicine: Used as a coronary vasodilator to treat angina pectoris and other ischemic heart conditions.
  2. Research Applications: Studied for its potential antiviral activities and effects on other biological pathways due to its flavonoid structure .
  3. Drug Development: Serves as a scaffold for developing new derivatives with enhanced therapeutic profiles.

Ongoing research continues to explore additional applications and modifications that could enhance its efficacy in clinical settings .

Introduction to Efloxate in Pharmacological Research

Historical Development and Discovery of Flavonoid-Based Therapeutics

The therapeutic application of flavonoids spans millennia, originating in traditional medicine systems that utilized plant extracts rich in these polyphenolic compounds. The modern scientific exploration began in the 1930s when Albert Szent-Györgyi isolated citrin (a flavonoid mixture) and discovered its ability to reduce vascular fragility in scorbutic conditions, dubbing it "Vitamin P" [8]. This catalyced systematic investigation into flavonoid pharmacology. By the 1950s-60s, researchers developed semi-synthetic modifications to overcome limitations of natural flavonoids, including poor solubility, metabolic instability, and non-specific actions [1].

Table 1: Evolution of Flavonoid-Based Therapeutics

EraDevelopment StageKey AdvancementsRepresentative Compounds
Pre-1930Traditional MedicineEmpirical use of flavonoid-rich plantsCrude plant extracts (e.g., citrus, ginkgo)
1930-1950Vitamin P EraIsolation of flavonoid fractions; identification of vascular effectsCitrin, rutin, quercetin
1960-1980Semi-Synthetic OptimizationChemical modifications to enhance bioavailability and specificityEfloxate, chromonar, flavodilol
Post-1990Molecular Target FocusRational design based on structure-activity relationshipsFlavopiridol, alvocidib [1] [8] [10]

This progression culminated in compounds like Efloxate, specifically engineered to enhance coronary selectivity. Researchers systematically modified the chromone scaffold, discovering that esterification at C3 and ketone positioning at C7 significantly improved vasodilatory potency while reducing off-target effects [5] [10]. The transition from plant extracts to target-specific semi-synthetic derivatives exemplifies the maturation of flavonoid pharmacology into a structurally-guided discipline.

Efloxate’s Role in the Evolution of Coronary Vasodilators

Coronary vasodilator development evolved through three generations: early nitrovasodilators (nitroglycerin, 1879), methylxanthines (aminophylline, 1920s), and targeted semi-synthetics (1960s onward). Efloxate emerged during the critical third phase when researchers sought agents combining metabolic efficiency with cellular selectivity [4] [6]. Unlike first-generation vasodilators that acted through non-specific smooth muscle relaxation, Efloxate demonstrated selective enhancement of myocardial perfusion without significant peripheral hypotension – a key limitation of nitrovasodilators [6] [9].

Physiologically, Efloxate increased coronary flow reserve (CFR) by 40-60% in ischemic myocardial zones, comparable to contemporary agents like chromonar but with superior metabolic stability [9]. Its mechanism diverged from calcium channel blockers (verapamil, 1962) by modulating cellular energy pathways rather than ion channels. Research demonstrated Efloxate's ability to enhance myocardial oxygen utilization efficiency, reducing lactate production during ischemia by 25-30% in animal models [9]. This metabolic optimization positioned it as a "smart" vasodilator that preferentially directed blood flow to hypoxic tissues.

Table 2: Milestones in Coronary Vasodilator Development

Time PeriodTherapeutic ApproachLimitationsKey Innovations
1879-1920NitrovasodilatorsSystemic hypotension; tolerance developmentNitroglycerin, amyl nitrite
1920-1960MethylxanthinesArrhythmogenicity; non-specific PDE inhibitionAminophylline, pentoxifylline
1960-1980Targeted Semi-SyntheticsSpecies-specific metabolism; complex synthesisEfloxate, carbocromen, dipyridamole
1980-PresentIon Channel ModulatorsReflex tachycardia; contractility suppressionNicorandil, vericiguat [4] [6] [9]

The compound's clinical niche emerged in treating microvascular angina – a condition characterized by impaired coronary flow reserve despite patent epicardial arteries. Here, Efloxate's metabolic effects outperformed conventional vasodilators focused on macrovascular dilation [6] [9]. Its development reflected the broader shift toward precision pharmacology in cardiovascular medicine.

Position Within Semi-Synthetic Flavonoid Drug Classifications

Efloxate belongs to the chromone subclass of semi-synthetic flavonoids, characterized by a benzo-γ-pyrone core with specific modifications at C3 and C7 positions. This classification is pharmacologically distinct from:

  • Flavonols (quercetin derivatives): Retain hydroxylated C3 and catechol groups
  • Flavanones (naringenin derivatives): Feature saturated C2-C3 bond
  • Isoflavones (genistein derivatives): Exhibit B-ring migration to C3 [1] [10]

Chemically, Efloxate is designated as 7-ethoxycarbonyl-3-methylchromone. Its esterification at C3 prevents rapid conjugation by UDP-glucuronosyltransferases (UGTs), a major elimination pathway for non-esterified flavonoids. The C7 ketone enables redox modulation of mitochondrial complexes, enhancing ATP production efficiency during ischemia [7] [9]. These modifications position it within the therapeutic chromone category (ATC code: C01DX13), sharing structural kinship with cromoglicic acid but differing in cardiovascular versus anti-allergic applications [5] [10].

Mechanistically, Efloxate occupies a unique niche by targeting multiple pathways:

  • Cellular Energy Metabolism: Enhances glucose oxidation while inhibiting fatty acid β-oxidation, reducing oxygen demand by 15-20%
  • Ion Channel Modulation: Activates ATP-sensitive K+ channels (K~ATP~) in vascular smooth muscle
  • Redox Signaling: Modulates thioredoxin reductase, decreasing oxidative stress in endothelial cells [6] [7] [9]

This multi-target profile distinguishes it from single-pathway agents like calcium channel blockers or PDE inhibitors. Contemporary research explores hybrid molecules combining Efloxate's chromone core with NO-donating moieties to further enhance coronary selectivity, representing the next evolution in flavonoid-based cardiovascular therapeutics [1] [7].

Properties

CAS Number

119-41-5

Product Name

Efloxate

IUPAC Name

ethyl 2-(4-oxo-2-phenylchromen-7-yl)oxyacetate

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(20)11-17(24-18(15)10-14)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

ZVXBAHLOGZCFTP-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Efloxate; Coril; Angorlisin; Domucor; Flacethyle; RE 1-0185; RE-1-0185; RE1-0185;

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.